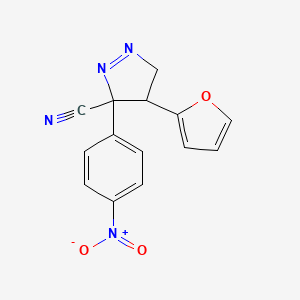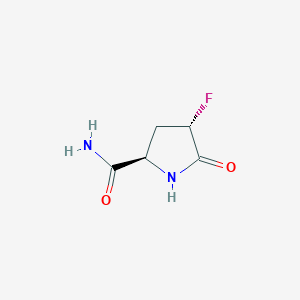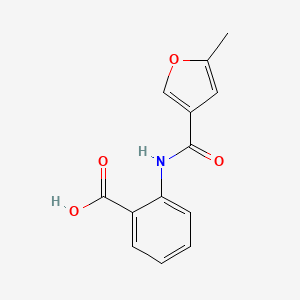
3-Ethylquinoline-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylquinoline-2-thiol is an organic compound belonging to the quinoline family, characterized by a sulfur-containing thiol group at the second position and an ethyl group at the third position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylquinoline-2-thiol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives, such as 3-ethylquinoline.
Thiol Introduction: The thiol group is introduced through nucleophilic substitution reactions. One common method involves the reaction of 3-ethylquinoline with thiourea in the presence of a base, followed by hydrolysis to yield this compound.
Reaction Conditions: The reaction is usually carried out under reflux conditions with solvents like ethanol or methanol, and bases such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow techniques to improve efficiency and scalability.
化学反应分析
Types of Reactions: 3-Ethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding quinoline derivatives with reduced sulfur functionalities.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiourea, sodium thiolate, or other sulfur-containing reagents.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
3-Ethylquinoline-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Ethylquinoline-2-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological activities.
相似化合物的比较
2-Methylquinoline-3-thiol: Similar structure but with a methyl group instead of an ethyl group.
3-Phenylquinoline-2-thiol: Contains a phenyl group instead of an ethyl group.
2-Ethylquinoline-3-thiol: The positions of the ethyl and thiol groups are swapped.
Uniqueness: 3-Ethylquinoline-2-thiol is unique due to the specific positioning of the ethyl and thiol groups, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different chemical and biological properties compared to its analogs.
属性
分子式 |
C11H11NS |
|---|---|
分子量 |
189.28 g/mol |
IUPAC 名称 |
3-ethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C11H11NS/c1-2-8-7-9-5-3-4-6-10(9)12-11(8)13/h3-7H,2H2,1H3,(H,12,13) |
InChI 键 |
PFDMSGAMJXISLF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=CC=CC=C2NC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate](/img/structure/B12890953.png)
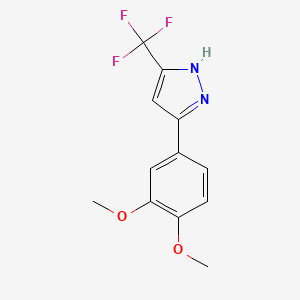
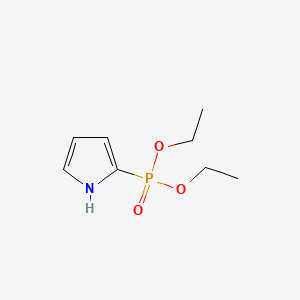
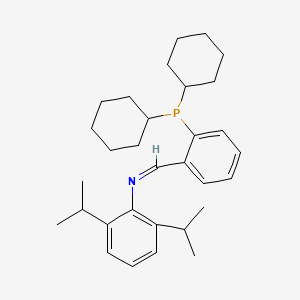
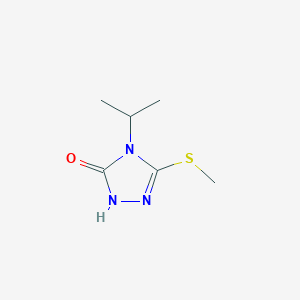
![4-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B12890988.png)
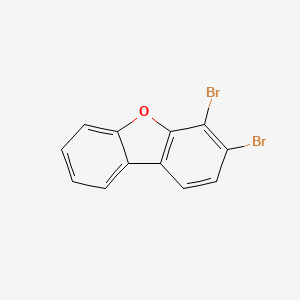
![(2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
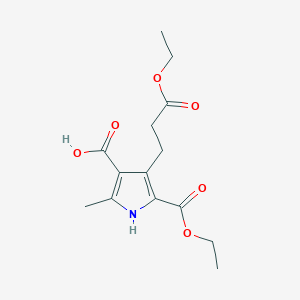
![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
